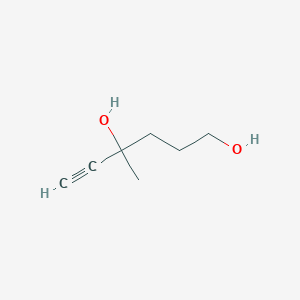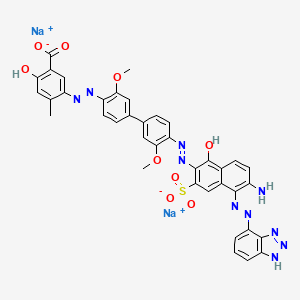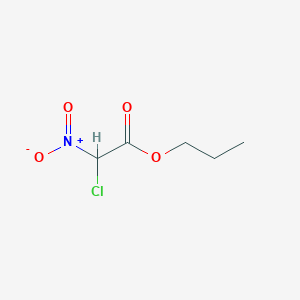
Propyl chloro(nitro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl chloro(nitro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a chloro group, and a nitro group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl chloro(nitro)acetate typically involves the esterification of chloro(nitro)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Propyl chloro(nitro)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed to yield chloro(nitro)acetic acid and propanol in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Reduction: Propyl chloro(amino)acetate.
Hydrolysis: Chloro(nitro)acetic acid and propanol.
Scientific Research Applications
Propyl chloro(nitro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propyl chloro(nitro)acetate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These reactions can lead to the formation of various products that can interact with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloro(nitro)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl chloro(nitro)acetate: Contains a methyl group instead of a propyl group.
Propyl bromo(nitro)acetate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
Propyl chloro(nitro)acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and a nitro group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
82208-52-4 |
|---|---|
Molecular Formula |
C5H8ClNO4 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
propyl 2-chloro-2-nitroacetate |
InChI |
InChI=1S/C5H8ClNO4/c1-2-3-11-5(8)4(6)7(9)10/h4H,2-3H2,1H3 |
InChI Key |
XUIZVEZEOHCEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
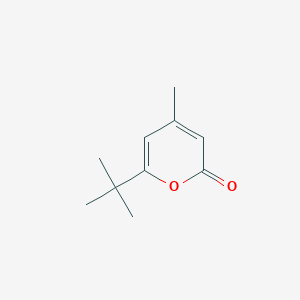
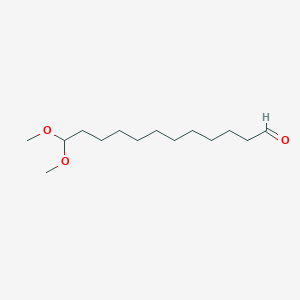
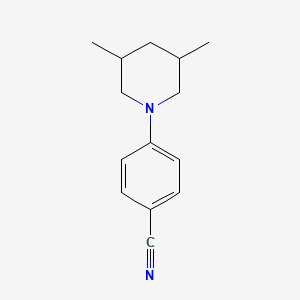
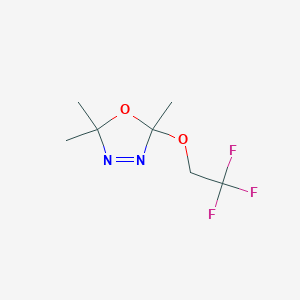
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
